molecular formula C12H10N2O B1611065 3-AMINOPHENYL-3'-PYRYDYLKETON CAS No. 79568-06-2

3-AMINOPHENYL-3'-PYRYDYLKETON

Cat. No.: B1611065
CAS No.: 79568-06-2
M. Wt: 198.22 g/mol
InChI Key: FOHMCNMHVRYMAK-UHFFFAOYSA-N
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Description

3-AMINOPHENYL-3'-PYRYDYLKETON is an organic compound that features a pyridine ring substituted with a 3-aminobenzoyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and aminobenzoyl moieties allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-AMINOPHENYL-3'-PYRYDYLKETON typically involves the acylation of pyridine derivatives. One common method is the Friedel-Crafts acylation, where pyridine reacts with 3-aminobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 3-AMINOPHENYL-3'-PYRYDYLKETON undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the aminobenzoyl group to an amine or other reduced forms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-AMINOPHENYL-3'-PYRYDYLKETON has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-AMINOPHENYL-3'-PYRYDYLKETON involves its interaction with specific molecular targets. The aminobenzoyl group can form hydrogen bonds and other interactions with biological molecules, while the pyridine ring can participate in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 3-AMINOPHENYL-3'-PYRYDYLKETON is unique due to the specific positioning of the aminobenzoyl group, which allows for distinct chemical reactivity and biological interactions. This compound’s dual functional groups enable it to participate in a wide range of reactions and applications, making it a versatile and valuable molecule in research and industry .

Properties

CAS No.

79568-06-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

(3-aminophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H10N2O/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H,13H2

InChI Key

FOHMCNMHVRYMAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C2=CN=CC=C2

Pictograms

Health Hazard; Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(3-Nitrobenzoyl)pyridine (1.55 g, 0.006 mole) was suspended in ethanol (35 ml) and treated portionwise with a solution of tin (II) chloride (4.56, 0.024 mmole) in conc. HCl (7 ml). The reaction mixture was stirred at 50° C. for 2 hours. After allowing to cool to room temperature, water (50 ml) was added and the mixture basified with 10% aqueous sodium hydroxide, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (1.14 g, 85%) as a pale oil
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.024 mmol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Five
Yield
85%

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